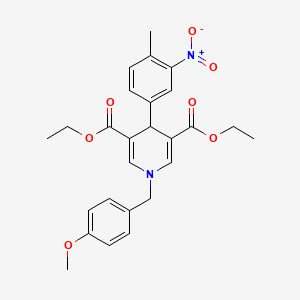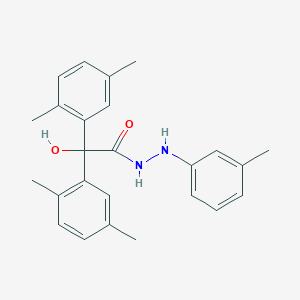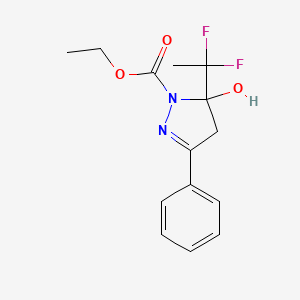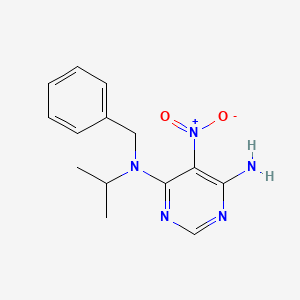
1-cyclohexyl-N-(2,6-difluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
1-cyclohexyl-N-(2,6-difluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. This compound is known to exhibit a range of biological activities, making it a promising candidate for the development of new therapeutic agents and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-N-(2,6-difluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting key enzymes and signaling pathways that are essential for the survival and growth of microorganisms and cancer cells. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(2,6-difluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various studies. It has been reported to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-cyclohexyl-N-(2,6-difluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, the limitations of this compound include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1-cyclohexyl-N-(2,6-difluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. These include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Investigation of the potential use of this compound as a therapeutic agent for the treatment of fungal and bacterial infections.
3. Development of new derivatives of this compound with improved solubility and potency.
4. Evaluation of the potential use of this compound as a herbicide and insecticide in agriculture.
5. Investigation of the potential use of this compound as a chemotherapeutic agent for the treatment of cancer.
Conclusion:
In conclusion, 1-cyclohexyl-N-(2,6-difluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound with a range of potential applications in various fields. Its potent biological activity and ease of synthesis make it an attractive candidate for the development of new therapeutic agents and agrochemicals. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-(2,6-difluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antifungal, antibacterial, and anticancer activities in various in vitro and in vivo studies. This compound has also been investigated for its potential use as a herbicide and insecticide in agriculture.
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-[(2,6-difluoro-3-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c1-11-7-8-14(18)13(16(11)19)9-20-17(24)15-10-23(22-21-15)12-5-3-2-4-6-12/h7-8,10,12H,2-6,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKXJZSXUVVKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CNC(=O)C2=CN(N=N2)C3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B4135125.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4135126.png)
![1-({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4135134.png)

![N-[3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4135144.png)
![methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4135152.png)

![2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4135165.png)
![2-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135184.png)
![N-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4135187.png)


![N-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4135219.png)